Product packaging for 2-chloro-N-(3,5-dimethylphenyl)benzamide(Cat. No.:CAS No. 5354-71-2)

2-chloro-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B5826765
CAS No.: 5354-71-2
M. Wt: 259.73 g/mol
InChI Key: RJEOPYZTZOEGOR-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dimethylphenyl)benzamide is a benzanilide derivative supplied as a high-purity solid for research purposes. Its molecular formula is C15H14ClNO, with a molecular weight of 259.72 g/mol . This compound is a part of a family of substituted benzamides studied for their structural properties, particularly to understand the effects of substituents on molecular conformation and crystal packing in the solid state . Crystallographic studies reveal that the molecule adopts a specific conformation where the N–H and C=O bonds of the amide group are trans to each other . The amide group is inclined at dihedral angles of 61.2° and 42.2° to the benzoyl and aniline rings, respectively, with the two benzene rings forming a dihedral angle of 76.7° . In the crystal lattice, molecules are linked into infinite chains via intermolecular N–H···O hydrogen bonds, which stabilize the structure . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO B5826765 2-chloro-N-(3,5-dimethylphenyl)benzamide CAS No. 5354-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEOPYZTZOEGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968297
Record name 2-Chloro-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5354-71-2, 299954-56-6
Record name 2-Chloro-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(3,5-DIMETHYLPHENYL)BENZAMIDE
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Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 3,5 Dimethylphenyl Benzamide

Established Synthetic Routes for the Core Structure

The most common and established method for the synthesis of N-aryl benzamides, such as 2-chloro-N-(3,5-dimethylphenyl)benzamide, is through the acylation of an amine with a carboxylic acid chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed due to its efficiency and broad applicability. The synthesis of this compound is typically achieved by reacting 2-chlorobenzoyl chloride with 3,5-dimethylaniline.

This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a two-phase system consisting of an aqueous base and an organic solvent. The base, typically sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product wikipedia.orgchemistnotes.com. The organic solvent dissolves the reactants and the product.

A general procedure for this synthesis would involve dissolving 3,5-dimethylaniline in a suitable organic solvent, followed by the slow addition of 2-chlorobenzoyl chloride and an aqueous base solution with vigorous stirring. After the reaction is complete, the product is isolated by separation of the organic layer, followed by washing, drying, and recrystallization to obtain the pure this compound.

Optimization of Reaction Conditions and Yields

The optimization of the Schotten-Baumann reaction is crucial for maximizing the yield and purity of the final product while minimizing side reactions, such as the hydrolysis of the acid chloride. Key parameters that can be optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

Recent studies have utilized Bayesian optimization to fine-tune the conditions for Schotten-Baumann reactions in a continuous flow system, which can lead to significant improvements in space-time-yield and a reduction in the E-factor (a measure of waste produced) cam.ac.uk. This approach allows for the efficient exploration of a complex reaction space involving multiple variables.

Table 1: Key Parameters for Optimization of the Synthesis of this compound

ParameterOptionsEffect on Reaction
Base NaOH, KOH, Pyridine, TriethylamineNeutralizes HCl byproduct, influences reaction rate. Pyridine can act as a catalyst.
Solvent Dichloromethane, Diethyl ether, Toluene, Water (biphasic)Affects solubility of reactants and product, can influence reaction rate and side reactions.
Temperature 0°C to room temperatureLower temperatures can reduce hydrolysis of the acid chloride, but may slow down the reaction rate.
Stoichiometry Molar ratio of amine to acid chlorideA slight excess of the amine can be used to ensure complete reaction of the acid chloride.

Catalytic Approaches in Synthesis

While the traditional Schotten-Baumann reaction is effective, modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and sustainability. For the synthesis of N-aryl benzamides, several catalytic approaches have been developed.

One notable method is the copper-catalyzed amination of chlorobenzoic acids nih.govresearchgate.net. This approach allows for the direct coupling of a carboxylic acid with an amine, eliminating the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride. This method has been shown to be effective for a wide range of N-aryl anthranilic acid derivatives, and could potentially be adapted for the synthesis of this compound from 2-chlorobenzoic acid and 3,5-dimethylaniline. The reaction typically employs a copper catalyst, a suitable ligand, and a base in a high-boiling solvent.

Other catalytic methods for amide bond formation include the use of boron-based catalysts, which can promote the direct amidation of carboxylic acids and amines catalyticamidation.info. These methods are attractive due to their mild reaction conditions and reduced waste generation.

Strategies for Structural Modification and Analog Synthesis

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Structural modifications can be made to both the benzamide (B126) core and the phenyl rings.

Modifications to the Benzamide Core

Modifications to the benzamide core can involve altering the substituents on both the 2-chlorobenzoyl and the 3,5-dimethylphenyl moieties. For instance, a variety of substituted benzoyl chlorides can be reacted with 3,5-dimethylaniline to produce a library of analogs with different substituents on the benzoyl ring. Similarly, various substituted anilines can be reacted with 2-chlorobenzoyl chloride to introduce diversity on the N-phenyl ring.

The synthesis of N-substituted benzamide derivatives has been explored for various applications, including their evaluation as antitumor agents nih.govresearchgate.net. These studies often involve the synthesis of a series of analogs with different substitution patterns to identify key structural features responsible for their biological activity.

Substituent Effects on Synthesis Efficiency

The electronic and steric properties of the substituents on both the benzoyl chloride and the aniline can significantly impact the efficiency of the amidation reaction. Electron-withdrawing groups on the benzoyl chloride can increase its electrophilicity, potentially leading to a faster reaction rate. Conversely, electron-donating groups on the aniline can increase its nucleophilicity, which also favors the reaction.

However, bulky substituents on either reactant can introduce steric hindrance, which may slow down or even prevent the reaction. For example, in the copper-catalyzed amination of 2-chlorobenzoic acids, it has been observed that while sterically hindered anilines like 2,6-dimethylaniline can be used, the yields may be lower compared to less hindered anilines nih.govresearchgate.net.

Table 2: Predicted Substituent Effects on the Synthesis of this compound Analogs

Substituent PositionType of SubstituentPredicted Effect on Reaction Rate
Benzoyl RingElectron-withdrawing (e.g., -NO₂)Increase
Benzoyl RingElectron-donating (e.g., -OCH₃)Decrease
Aniline RingElectron-donating (e.g., -CH₃)Increase
Aniline RingElectron-withdrawing (e.g., -Cl)Decrease
Ortho-position of either ringBulky group (e.g., -tBu)Decrease (due to steric hindrance)

Elucidation of Biological Activity and Efficacy in Plant Pathology Research

Synergistic and Antagonistic Interactions with Other Agrochemicals

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the synergistic and antagonistic interactions between 2-chloro-N-(3,5-dimethylphenyl)benzamide and other agrochemicals. To date, no specific research studies or empirical data have been published that detail the combined effects of this particular benzamide (B126) derivative with other fungicides, insecticides, or herbicides in the context of plant pathology.

While the study of chemical interactions is a critical aspect of developing effective and sustainable disease management strategies, research has not yet extended to include this compound. The potential for this compound to enhance or inhibit the efficacy of other plant protection products remains unknown.

Future research in this area would be invaluable for determining the optimal use of this compound in integrated pest management (IPM) programs. Such studies would need to assess its effects in combination with a range of commonly used agrochemicals against various plant pathogens.

Data on Synergistic and Antagonistic Interactions

As of the latest literature review, there is no available data from studies investigating the synergistic or antagonistic interactions of this compound with other agrochemicals. The following table is included as a template for when such research becomes available.

Table 1: Hypothetical Data Structure for Synergistic/Antagonistic Interactions of this compound No data is currently available for this table.

Combination AgrochemicalTarget PathogenInteraction Type (Synergistic/Antagonistic/Additive)Observed EffectReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanistic Investigations of 2 Chloro N 3,5 Dimethylphenyl Benzamide Action at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Sites in Fungi

While direct studies on 2-chloro-N-(3,5-dimethylphenyl)benzamide are limited, the primary molecular target for many benzanilide (B160483) fungicides is a key enzyme in the mitochondrial electron transport chain.

Inhibition of Specific Enzyme Systems (e.g., Succinate Dehydrogenase)

The most probable molecular target for this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting the enzyme's function. The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The binding site for SDHIs is located within a pocket formed by the SdhB, SdhC, and SdhD subunits. The specificity and efficacy of different SDHI compounds are determined by their chemical structure and the complementary nature of their fit within this binding pocket. For instance, novel benodanil-heterocyclic carboxamide hybrids have been evaluated for their inhibitory activity against the SDH from Rhizoctonia solani. nih.gov

Disruption of Cellular Processes (e.g., Respiration, Lipid Biosynthesis)

By inhibiting succinate dehydrogenase, this compound would directly disrupt cellular respiration. The blockage of the electron flow from succinate to the rest of the electron transport chain leads to a severe reduction in ATP synthesis via oxidative phosphorylation. ATP is the primary energy currency of the cell, and its depletion has widespread and detrimental effects on numerous cellular processes that are essential for fungal growth and survival.

While the primary impact is on respiration, the disruption of the TCA cycle can also have secondary effects on other metabolic pathways, including lipid biosynthesis. The TCA cycle provides essential precursor molecules for the synthesis of amino acids, fatty acids, and sterols. A dysfunctional TCA cycle due to SDH inhibition can therefore lead to a cascade of metabolic failures within the fungal cell.

Cellular Responses of Fungi to this compound Exposure

The inhibition of a critical enzyme like succinate dehydrogenase elicits a range of stress responses within the fungal cell as it attempts to cope with the energy crisis and metabolic imbalances.

Impact on Mitochondrial Function

The primary cellular organelle affected by this compound, assuming an SDHI mechanism, is the mitochondrion. The inhibition of SDH leads to a breakdown of the mitochondrial membrane potential, which is essential for ATP synthesis. This disruption of mitochondrial function is a key factor in the fungicidal activity of SDHIs. The impaired energy metabolism ultimately leads to cell death.

General Effects of SDHI Fungicides on Fungal Mitochondrial Parameters

Mitochondrial ParameterEffect of SDHI ExposureConsequence for the Fungal Cell
Succinate Dehydrogenase (SDH) ActivitySignificantly DecreasedInhibition of the TCA cycle and electron transport chain.
ATP SynthesisDrastically ReducedSevere energy deficit, leading to cessation of growth and other energy-dependent processes.
Mitochondrial Membrane PotentialDissipatedLoss of the driving force for ATP synthesis and disruption of mitochondrial integrity.
Reactive Oxygen Species (ROS) ProductionPotentially IncreasedElectron leakage from the blocked respiratory chain can lead to oxidative stress and cellular damage.

Alterations in Fungal Gene Expression

Exposure to fungicides like this compound is expected to induce significant changes in fungal gene expression as the organism attempts to counteract the chemical stress. While specific gene expression studies for this compound are not available, general responses to SDHI fungicides can be anticipated.

Fungi may upregulate genes involved in stress response pathways, such as those encoding heat shock proteins and antioxidant enzymes, to mitigate cellular damage. There might also be changes in the expression of genes related to metabolism as the fungus attempts to compensate for the blocked respiratory pathway, for example, by shifting towards alternative energy-generating pathways if available. Furthermore, prolonged exposure to sublethal concentrations of fungicides can lead to the upregulation of genes associated with drug resistance, such as those encoding efflux pumps that actively transport the fungicide out of the cell, or mutations in the target enzyme itself. For example, some benzanilide-containing azoles have been shown to inhibit the expression of resistance-related genes like ERG11 and the efflux pump gene CDR1. nih.gov

Comparative Analysis of Mechanisms Among Related Fungicides

The mechanism of action of this compound, as an inferred SDHI, can be compared with other classes of fungicides that also target mitochondrial respiration but at different points in the electron transport chain.

One of the most important classes of respiration-inhibiting fungicides is the Quinone outside Inhibitors (QoIs), which includes the strobilurins. QoI fungicides block the electron transport chain at Complex III (the cytochrome bc1 complex) by binding to the Qo site. This also leads to a halt in ATP production but at a different enzymatic step compared to SDHIs.

Comparison of Mitochondrial Respiration Inhibiting Fungicides

Fungicide ClassPrimary TargetBinding SiteExample Compounds
Succinate Dehydrogenase Inhibitors (SDHIs)Complex II (Succinate Dehydrogenase)Ubiquinone-binding site (Q-site)Boscalid, Fluxapyroxad, Benodanil
Quinone outside Inhibitors (QoIs)Complex III (Cytochrome bc1 complex)Quinone outside (Qo) siteAzoxystrobin, Pyraclostrobin

The existence of different target sites within the mitochondrial respiratory chain is significant for fungicide resistance management. Fungal populations that have developed resistance to SDHIs due to mutations in the SDH enzyme may still be susceptible to QoI fungicides, and vice versa. This allows for the strategic rotation or combination of fungicides with different modes of action to slow down the development of resistance.

It is important to note that not all benzanilide-related compounds share the same mechanism. For instance, studies on 2-chloro-N-phenylacetamide, a structurally similar compound, suggest a different mode of action that may involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.brnih.gov This highlights the necessity for specific mechanistic studies on this compound to confirm its precise mode of action.

Structure Activity Relationship Sar Studies and Rational Design

Methodologies for SAR Analysis of Benzamide (B126) Derivatives

The investigation of how the chemical structure of benzamide derivatives influences their biological activity relies on established scientific methodologies. These approaches allow researchers to systematically probe the effects of different chemical modifications.

Systematic Structural Variations and Bioactivity Profiling

A primary method for elucidating SAR is through the systematic synthesis of a series of related compounds where specific parts of the molecule are altered. For benzamide fungicides, this often involves modifying the substituents on both the benzoyl and the N-phenyl rings. Researchers synthesize analogs with different types, numbers, and positions of substituents and then screen them for their fungicidal activity against a panel of pathogenic fungi. The resulting bioactivity data, often expressed as EC₅₀ (half-maximal effective concentration) or MIC (minimum inhibitory concentration) values, are then compared to identify structural features that enhance or diminish fungicidal potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity, Taft parameters). researchgate.net Statistical methods, such as multiple linear regression, are then employed to build a model that correlates these descriptors with the observed biological activity. Successful QSAR models can predict the activity of novel compounds and provide insights into the mechanism of action by identifying the key properties that govern their fungicidal effects.

Influence of Substituent Position and Nature on Fungicidal Potency

The fungicidal activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

Impact of Halogenation Patterns

The presence and position of halogen atoms on the benzoyl ring are critical for the fungicidal activity of many benzamide derivatives. Studies on related benzamide fungicides have shown that a chlorine atom at the 2-position of the benzoyl ring, as seen in 2-chloro-N-(3,5-dimethylphenyl)benzamide, is often favorable for activity. In a series of novel benzamide derivatives containing a triazole moiety, the presence of a chlorine or fluorine atom on the benzene (B151609) ring was found to remarkably improve antifungal activity.

The following table illustrates the effect of halogen substitution on the fungicidal activity of some benzamide derivatives against various fungi.

Compound IDBenzoyl Ring SubstituentN-Phenyl Ring SubstituentTarget FungusEC₅₀ (µg/mL)
Analog 12-Chloro4-FluoroAlternaria solani2.00
Analog 24-Fluoro4-FluoroAlternaria solani1.90
Analog 32,4-Dichloro4-FluoroAlternaria alternata1.77

This table presents data for illustrative analogous benzamide derivatives to demonstrate the impact of halogenation on fungicidal activity. Data for the specific compound this compound is not publicly available.

Effects of Alkyl and Aryl Substituents

Substituents on the N-phenyl ring also play a crucial role in determining the fungicidal potency of benzamides. The 3,5-dimethyl substitution pattern on the N-phenyl ring of the title compound is significant. While specific data for this exact compound is limited, studies on other N-phenylbenzamides indicate that the size and lipophilicity of these substituents can influence how the molecule interacts with its biological target. In some cases, bulky substituents can enhance activity by promoting a specific binding conformation.

The table below shows the impact of different substituents on the N-phenyl ring on the fungicidal activity of a series of benzamide analogs.

Compound IDBenzoyl Ring SubstituentN-Phenyl Ring SubstituentTarget FungusInhibition Rate (%) at 50 µg/mL
Analog A4- Trifluoromethyl3-Chloro-4-trifluoromethoxyBotryosphaeria dothidea98.5
Analog B4- Trifluoromethyl4-TrifluoromethoxyBotryosphaeria dothidea85.9
Analog C4- Trifluoromethyl3,5-DichloroPhomopsis sp.89.0

Rational Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR and QSAR studies are instrumental in the rational design of new and improved fungicides. A key principle is the bioisosteric replacement of functional groups. For instance, a 1,2,4-oxadiazole (B8745197) ring has been used as a bioisostere for the amide bond in some fungicide designs.

Computational and Theoretical Chemistry Approaches in 2 Chloro N 3,5 Dimethylphenyl Benzamide Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a compound's biological activity and for structure-based drug design.

Molecular docking simulations are employed to predict how 2-chloro-N-(3,5-dimethylphenyl)benzamide might bind to a potential biological target. The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "scoring function" to estimate the binding affinity for each pose. Lower scores typically indicate more favorable binding.

For benzamide (B126) derivatives, a key target of interest has been the E3 ligase substrate receptor cereblon (CRBN) nih.govresearchgate.net. While specific docking studies on this compound are not widely published, the methodology would involve using the compound's 3D structure, derived from crystallographic data or computational modeling, and docking it into the known binding pocket of a target like CRBN. The results would predict the most stable binding mode and provide a quantitative estimate of the binding energy, helping to prioritize it for further experimental testing. These simulations can reveal key interactions and guide the design of more potent analogs.

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. Computational tools are essential for identifying and analyzing these interactions in detail.

Hydrogen Bonding: X-ray crystallography studies of this compound have provided precise data on its solid-state conformation and intermolecular interactions. In its crystal structure, molecules are linked into infinite chains by N—H⋯O hydrogen bonds nih.gov. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. Computational analysis of a docked complex would similarly search for potential hydrogen bonds between the amide group of the compound and amino acid residues (like asparagine) within a receptor's active site nih.gov.

Interaction TypeDonor/GroupAcceptor/GroupDistance/DetailsSource
Hydrogen Bond N1—H1NO1 (of an adjacent molecule)2.918 Å nih.gov
Dihedral Angle Amide Group - Benzoyl RingN/A61.2° nih.gov
Dihedral Angle Amide Group - Aniline RingN/A42.2° nih.gov
Dihedral Angle Benzoyl Ring - Aniline RingN/A76.7° nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. By simulating a this compound-target complex in a solvated environment, researchers can assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the receptor, and calculate binding free energies with greater accuracy. This method allows for the observation of how the ligand and protein adapt to each other, providing a more realistic model of the biological interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. For this compound, these calculations can provide valuable information about its structure, stability, and chemical reactivity.

Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and calculate various electronic parameters jst.org.infip.org. Key properties derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between them is an indicator of chemical stability.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated. These values help predict how the molecule will behave in a chemical reaction, identifying potential sites for electrophilic or nucleophilic attack jst.org.in.

Vibrational Analysis: DFT calculations can predict the molecule's vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the structure jst.org.in.

ParameterDescriptionTypical Application
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates molecular stability and reactivity.
Chemical Potential (μ) The tendency of electrons to escape from a system.Describes charge transfer in a reaction.
Global Hardness (η) Resistance to change in electron distribution.Measures molecular stability.

Homology Modeling for Novel Target Identification

When the experimental 3D structure of a potential protein target for this compound is unavailable, homology modeling can be used to build a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a protein of known structure (the template) that has a high sequence similarity to the target protein. The sequence of the target is then threaded onto the template's structural backbone, and the positions of the side chains are optimized to create a plausible 3D model. This generated model can then be used as the receptor in molecular docking and molecular dynamics studies to screen for and analyze the binding of this compound, thereby facilitating the identification of novel biological targets.

Fungal Resistance Mechanisms and Management Strategies

Molecular Basis of Resistance Development in Phytopathogens

The development of resistance to fungicides at the molecular level is a complex process. For fungicides that act on a single target site within the fungus, resistance often arises from genetic mutations that alter the target protein, reducing its affinity for the fungicide. Other mechanisms can also contribute to a decrease in fungicide efficacy.

Target-Site Mutations and Their Impact

Fungicides like those in the benzamide (B126) and benzimidazole (B57391) classes typically function by inhibiting the polymerization of tubulin, a crucial protein for cell division in fungi. researchgate.netapsnet.org Resistance to these types of fungicides is frequently linked to point mutations in the β-tubulin gene. apsnet.org These mutations result in amino acid substitutions in the β-tubulin protein, which can prevent the fungicide from binding effectively, thereby rendering it ineffective. For example, in various fungal species, mutations at specific codons of the β-tubulin gene have been identified as conferring resistance to benzimidazole fungicides. apsnet.org While no specific mutations have been documented for 2-chloro-N-(3,5-dimethylphenyl)benzamide, it is plausible that a similar mechanism of target-site mutation could lead to resistance.

Table 1: Examples of Amino Acid Substitutions in β-tubulin Conferring Resistance to Benzimidazole Fungicides in Various Phytopathogens

Fungal SpeciesCodonAmino Acid Change
Botrytis cinerea198Glutamic acid to Alanine/Glycine/Lysine
Botrytis cinerea200Phenylalanine to Tyrosine
Penicillium expansum6Histidine to Tyrosine
Monilinia fructicola198Glutamic acid to Alanine

This table presents examples from the broader benzimidazole class and is for illustrative purposes, as specific data for this compound is unavailable.

Efflux Pump Overexpression and Metabolization Pathways

Besides target-site mutations, fungal pathogens can develop resistance through other mechanisms. One such mechanism is the overexpression of efflux pumps, which are membrane proteins that actively transport toxic compounds, including fungicides, out of the fungal cell. nih.gov This reduces the intracellular concentration of the fungicide, preventing it from reaching its target.

Another potential mechanism is the enhanced metabolization of the fungicide by the pathogen. Fungi may evolve enzymatic pathways that can detoxify the fungicide, converting it into a non-toxic form before it can exert its effect. While these mechanisms are known to contribute to resistance against various fungicides, their specific role in resistance to this compound has not been documented.

Genetic and Genomic Approaches to Study Resistance

Understanding the genetic basis of fungicide resistance is crucial for developing effective management strategies. Modern genetic and genomic tools have revolutionized the study of resistance mechanisms.

Genetic mapping techniques, such as Quantitative Trait Locus (QTL) analysis, can be used to identify the genomic regions associated with resistance. This involves crossing resistant and sensitive fungal strains and analyzing the segregation of resistance with molecular markers in the offspring. researchgate.net

Genome-Wide Association Studies (GWAS) are another powerful approach. GWAS involves scanning the entire genome of a large number of fungal isolates with varying levels of resistance to identify genetic variations (like single nucleotide polymorphisms or SNPs) that are statistically associated with the resistance phenotype. nih.gov These approaches can pinpoint not only target-site mutations but also genes involved in other resistance mechanisms like efflux pumps or metabolic pathways.

Furthermore, techniques like gene knockout and overexpression studies can be used to validate the function of candidate resistance genes identified through mapping or GWAS. researchgate.net While these approaches have been widely applied to study resistance to other fungicides, their application to this compound has not been reported.

Strategies for Mitigating Resistance Evolution

The key to prolonging the effectiveness of a fungicide is to implement strategies that delay the evolution of resistance. This is particularly important for site-specific fungicides where resistance can develop rapidly.

Resistance Risk Assessment Methodologies

Before a new fungicide is widely used, a resistance risk assessment is often conducted. This assessment considers various factors, including the fungicide's mode of action (single-site inhibitors pose a higher risk), the genetics of resistance (the ease with which resistance mutations can arise), and the fitness of resistant strains (whether they can survive and compete with sensitive strains in the absence of the fungicide). Laboratory mutagenesis studies can be performed to estimate the frequency of resistance mutations. researchgate.net The Fungicide Resistance Action Committee (FRAC) provides a framework for classifying fungicides based on their mode of action and associated resistance risk.

Integrated Pest Management (IPM) Approaches for Resistance Control

Integrated Pest Management (IPM) is a holistic approach that combines various control tactics to manage pests, including fungal diseases, in a sustainable way. IPM strategies are fundamental to managing fungicide resistance. Key IPM principles for resistance control include:

Alternation and Mixtures: Avoiding the repeated use of the same fungicide or fungicides with the same mode of action is a cornerstone of resistance management. Instead, fungicides with different modes of action should be alternated or used in mixtures. This makes it more difficult for a pathogen to develop resistance to multiple chemistries simultaneously.

Using Recommended Rates: Applying fungicides at the label-recommended rates is crucial. Using lower rates may not provide effective control and can select for partially resistant individuals in the population.

Monitoring: Regular monitoring of pathogen populations for shifts in fungicide sensitivity can provide an early warning of resistance development, allowing for timely adjustments to management strategies.

Cultural Practices: Implementing cultural practices that reduce disease pressure, such as crop rotation, sanitation (removing infected plant debris), and selecting resistant crop varieties, can decrease the reliance on fungicides and thus reduce selection for resistance.

By integrating these strategies, the useful lifespan of fungicides like this compound can be extended, contributing to sustainable agricultural production.

Environmental Transformation and Mechanistic Degradation Pathways Academic Perspective

Photochemical Degradation Mechanisms

Photochemical degradation, driven by the energy of sunlight, represents a significant pathway for the transformation of organic molecules in the environment. For 2-chloro-N-(3,5-dimethylphenyl)benzamide, this process involves the absorption of light energy, leading to the excitation of electrons and subsequent chemical reactions.

Identification of Photoproducts

While specific studies on the photoproducts of this compound are not extensively documented in publicly available literature, the photodegradation of structurally similar anilide and benzanilide (B160483) herbicides can provide insights into potential transformation products. The major photodegradation products identified for other anilides include dechlorinated and hydroxy derivatives. researchgate.net For instance, studies on other chloro-substituted aromatic compounds have shown that photolysis can lead to the cleavage of the carbon-chlorine bond.

Potential photoproducts for this compound could arise from several key reactions, including:

Dechlorination: The cleavage of the C-Cl bond on the benzoyl ring, leading to the formation of N-(3,5-dimethylphenyl)benzamide.

Hydroxylation: The introduction of one or more hydroxyl (-OH) groups onto the aromatic rings.

Amide Bond Cleavage: The breaking of the amide bond, which would yield 2-chlorobenzoic acid and 3,5-dimethylaniline.

Photoisomerization: Rearrangement of the molecular structure.

The following table outlines potential photoproducts based on the degradation pathways of similar compounds.

Potential Photoproduct Formation Pathway
N-(3,5-dimethylphenyl)benzamideDechlorination
2-chloro-N-(3-hydroxy-5-methylphenyl)benzamideHydroxylation
2-chlorobenzoic acidAmide bond cleavage
3,5-dimethylanilineAmide bond cleavage

This table is illustrative and based on the degradation of analogous compounds; specific photoproducts for this compound require experimental verification.

Reaction Kinetics and Pathways

The kinetics of photochemical degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., humic substances), and the chemical properties of the compound itself. For many herbicides, photodegradation in natural waters follows pseudo-first-order kinetics. researchgate.net The half-lives of related herbicides can vary significantly depending on the environmental matrix, ranging from days to weeks. researchgate.net

The primary photochemical pathways likely involve:

Direct Photolysis: The direct absorption of photons by the this compound molecule, leading to its excitation and subsequent decomposition.

Indirect Photolysis: The reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can initiate degradation.

The presence of substances like nitrate (B79036) and certain metal ions in water can accelerate photodegradation, while dissolved organic matter, such as humic acids, can have a dual effect, either promoting or inhibiting the process. mdpi.com

Microbial Degradation Processes in Environmental Matrices

Microbial degradation is a fundamental process that determines the persistence of many organic compounds in soil and water. This process is mediated by the enzymatic activities of diverse microbial communities.

Microbial Consortia and Enzyme Systems Involved

The biodegradation of complex organic molecules like this compound is often more efficiently carried out by microbial consortia rather than by single microbial strains. nih.govnih.govresearchgate.net These consortia exhibit a broader range of metabolic capabilities and can work synergistically to break down the parent compound and its intermediates. researchgate.netmdpi.com

While specific consortia for the degradation of this compound have not been identified, studies on related compounds provide clues about the types of microorganisms and enzymes that could be involved. Bacteria from the genera Pseudomonas, Burkholderia, Amycolatopsis, and Kribbella have been implicated in the degradation of chlorinated aromatic compounds and acetanilide (B955) herbicides. psu.eduacs.orgnih.gov Fungi, particularly Penicillium species, have also been shown to decompose N-aryl amides. nih.gov

The key enzyme systems likely involved in the initial steps of degradation include:

Dioxygenases: These enzymes can initiate the degradation of the aromatic rings by introducing two hydroxyl groups. acs.org

Amidases (or Amide Hydrolases): These enzymes catalyze the hydrolysis of the amide bond, a crucial step in the breakdown of benzanilides. nih.gov

Dehalogenases: These enzymes are responsible for the removal of chlorine atoms from the aromatic ring, a critical detoxification step.

The table below lists microbial genera and enzyme types known to be involved in the degradation of structurally related compounds.

Microbial Genus Enzyme Type Degraded Compound Type Reference
PseudomonasDioxygenase, AmidaseChlorinated aromatics, N-aryl amides researchgate.netacs.org
BurkholderiaDioxygenaseChlorinated aromatics acs.org
AmycolatopsisNot specifiedChloroacetamide herbicides psu.edu
PenicilliumAcylamidaseN-aryl amides nih.gov

This table provides examples from related compounds and does not confirm the direct action of these microbes or enzymes on this compound.

Metabolite Identification from Biodegradation

The identification of metabolites is crucial for elucidating the biodegradation pathway. Based on the degradation of other benzanilide and acetanilide herbicides, the initial breakdown of this compound would likely proceed through one of two primary routes:

Amide Bond Hydrolysis: This would lead to the formation of 2-chlorobenzoic acid and 3,5-dimethylaniline.

Dechlorination: This would result in the formation of N-(3,5-dimethylphenyl)benzamide.

Further degradation of these primary metabolites would then occur. For example, 3,5-dimethylphenol, a potential downstream metabolite of 3,5-dimethylaniline, has been shown to be biodegradable by certain bacteria. pressbooks.pub The degradation of 2-chlorobenzoic acid would proceed through pathways established for chlorinated aromatic acids.

A study on the herbicide N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil) by a Penicillium species identified 2-methyl-valeric acid and 3,4-dichloroaniline (B118046) as the primary decomposition products, indicating that amide bond hydrolysis is a key initial step. nih.gov

The following table presents potential metabolites of this compound based on analogous degradation pathways.

Potential Metabolite Precursor Formation Pathway
2-chlorobenzoic acidThis compoundAmide bond hydrolysis
3,5-dimethylanilineThis compoundAmide bond hydrolysis
N-(3,5-dimethylphenyl)benzamideThis compoundDechlorination
3,5-dimethylphenol3,5-dimethylanilineDeamination and hydroxylation

This table is illustrative and based on the degradation of analogous compounds; specific metabolites for this compound require experimental verification.

Hydrolytic Stability and Transformation Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The stability of the amide bond in this compound towards hydrolysis is a key factor in its environmental persistence.

Amide hydrolysis can be catalyzed by either acid or base. pressbooks.pub Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. pressbooks.pub Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. pressbooks.pub Generally, the hydrolysis of amides requires more vigorous conditions (higher temperatures and stronger acids or bases) compared to esters. pressbooks.pub

The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on both the acyl and the N-aryl portions of the molecule. For N-aryl amides, the nature of the substituents on the phenyl ring can affect the rate of hydrolysis. arkat-usa.org

The primary products of the complete hydrolysis of this compound would be:

2-chlorobenzoic acid

3,5-dimethylaniline

The reaction can be represented as follows:

C₆H₄(Cl)C(O)NHC₆H₃(CH₃)₂ + H₂O → C₆H₄(Cl)COOH + H₂NC₆H₃(CH₃)₂

Limited specific experimental data on the hydrolytic stability and kinetics for this compound is available in the public domain. However, studies on the hydrolysis of other N-substituted amides indicate that the reaction is often first-order with respect to the amide and dependent on pH. psu.edu

Advanced Methodologies and Future Directions in 2 Chloro N 3,5 Dimethylphenyl Benzamide Research

Application of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanism Elucidation

Understanding the precise mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)benzamide is fundamental to its development. Omics technologies offer a holistic view of the molecular changes induced by this compound within a biological system. By simultaneously measuring the expression levels of thousands of genes (transcriptomics) or the abundance of numerous proteins (proteomics), researchers can identify the cellular pathways and molecular targets modulated by the compound.

For instance, in studies of other bioactive benzamides, quantitative proteomic analysis has been successfully employed to identify protein targets. nih.govwalshmedicalmedia.com A similar approach could be applied to this compound. This would involve treating relevant cell lines or model organisms with the compound and subsequently analyzing the changes in their proteome using techniques like mass spectrometry-based proteomics. Such an analysis could reveal not only the primary target but also downstream effector proteins and pathways, offering a comprehensive understanding of its biological effects.

Transcriptomic analysis, through methods like RNA-sequencing, can provide complementary information by revealing changes in gene expression patterns following treatment with this compound. This can help in identifying the signaling pathways that are activated or inhibited by the compound. The integration of transcriptomic and proteomic data can provide a multi-layered understanding of the compound's mechanism of action, from gene regulation to protein function. researchgate.net

A hypothetical workflow for using omics to elucidate the mechanism of this compound is presented below:

StepMethodologyExpected Outcome
1. Target System Selection Cell culture, organoids, or model organismsA biologically relevant system to study the compound's effects.
2. Compound Treatment Administration of this compoundInduction of molecular changes in the target system.
3. Omics Data Generation RNA-sequencing (Transcriptomics) and Mass Spectrometry (Proteomics)Comprehensive datasets of gene and protein expression changes.
4. Bioinformatic Analysis Pathway analysis, network biologyIdentification of key modulated pathways and potential protein targets.
5. Target Validation Genetic and biochemical assaysConfirmation of the direct targets and mechanism of action.

High-Throughput Screening Approaches for Analog Discovery

The discovery of new analogs of this compound with improved potency, selectivity, or pharmacokinetic properties is crucial for its therapeutic or commercial development. High-throughput screening (HTS) provides a rapid and efficient means to test large libraries of chemical compounds for their activity against a specific biological target. researchgate.net Once the target of this compound is identified, HTS can be employed to screen for other molecules that interact with it.

HTS assays can be designed in various formats, including biochemical assays that measure the activity of a purified target protein in the presence of test compounds, or cell-based assays that assess a cellular response. nih.gov For the discovery of analogs of this compound, a target-based HTS campaign could be initiated. This would involve developing a robust and automated assay that can measure the interaction of compounds with the identified target. Large and diverse chemical libraries, which may include other benzamide (B126) derivatives, can then be screened to identify "hits"—compounds that show activity in the assay.

Following the initial screen, hit compounds would undergo a series of validation and optimization steps to confirm their activity and establish a structure-activity relationship (SAR). mdpi.com SAR studies involve systematically modifying the chemical structure of the hit compounds and evaluating the impact of these changes on their biological activity. This iterative process of chemical synthesis and biological testing can lead to the identification of lead compounds with significantly improved properties compared to the original molecule.

Biophysical Techniques for Ligand-Target Characterization

A detailed understanding of the interaction between this compound and its biological target is essential for rational drug design and optimization. Biophysical techniques provide quantitative information about the binding affinity, kinetics, and thermodynamics of this interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding of a ligand (in this case, this compound or its analogs) to a target protein that is immobilized on a sensor surface. SPR can determine the association and dissociation rate constants of the binding event, providing insights into the kinetics of the interaction. researchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target in solution. nih.gov This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the binding event.

Other biophysical techniques that could be employed include:

X-ray Crystallography: To determine the three-dimensional structure of the ligand-target complex at atomic resolution, revealing the precise binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution and provide information on the dynamics of the complex.

A comparison of key biophysical techniques for ligand-target characterization is provided in the table below:

TechniqueInformation ProvidedKey Advantages
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (Kd)Real-time, label-free, high throughput
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Direct measurement of thermodynamic parameters, solution-based
X-ray Crystallography High-resolution 3D structure of the complexDetailed view of the binding site and interactions
NMR Spectroscopy Binding site mapping, conformational changes, dynamicsProvides information on the interaction in solution

Emerging Research Frontiers and Unexplored Areas

The future research on this compound is not limited to the established methodologies. Several emerging frontiers in chemical biology and drug discovery could open up new avenues for its application and development.

One such frontier is the exploration of this compound's potential in novel therapeutic areas . While the initial focus might be on a specific disease, its mechanism of action, once elucidated, could suggest its utility in other indications. For example, many benzamide derivatives have found applications in oncology, neuroscience, and as anti-infective agents. A systematic investigation of the activity of this compound in a broad range of disease models could lead to unexpected discoveries.

Another unexplored area is the potential for this compound to be used as a chemical probe to study biological processes. A well-characterized small molecule with a specific mechanism of action can be a valuable tool for dissecting complex cellular pathways.

Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy. This could involve formulating the compound in nanoparticles, liposomes, or other carriers to improve its solubility, stability, and targeted delivery to specific tissues or cells.

Finally, the principles of green chemistry should be integrated into the synthesis of this compound and its analogs to ensure that the manufacturing processes are environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and 3,5-dimethylaniline in a polar aprotic solvent like DMF at 60–80°C. Key parameters include stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), reaction time (6–8 hours), and post-reaction purification via recrystallization from ethanol/water mixtures. Monitoring by TLC (silica gel, hexane:ethyl acetate 3:1) ensures completion. Yield optimization (75–85%) requires careful control of temperature to minimize side reactions like hydrolysis of the acyl chloride .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm molecular structure (e.g., aromatic proton shifts at δ 7.2–8.1 ppm, amide carbonyl at ~δ 168 ppm).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) validate functional groups.
  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between benzamide and aryl groups, hydrogen-bonding networks). Single-crystal diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides <i>R</i> factors < 0.06 for high precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must follow hazardous chemical guidelines (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and optimize synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., nucleophilic attack of amine on acyl chloride). Solvent effects are modeled using COSMO-RS. Molecular dynamics simulations (software: Gaussian, ORCA) predict steric effects from 3,5-dimethyl groups on reaction kinetics. These tools reduce experimental trial-and-error by 30–40% .

Q. What mechanistic insights explain contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from competing intermolecular forces:

  • Hydrogen bonding : Amide groups enhance solubility in polar solvents (e.g., DMSO).
  • Steric hindrance : 3,5-Dimethyl substituents reduce solubility in nonpolar solvents (e.g., hexane) by disrupting packing efficiency.
    Experimental validation via Hansen solubility parameters and computational COSMO-RS profiles resolves discrepancies .

Q. How do intermolecular interactions in crystalline this compound influence its thermal stability?

  • Methodological Answer : X-ray crystallography reveals C–H···O and π-π stacking interactions (3.5–3.8 Å distances) that stabilize the lattice. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with disrupted hydrogen bonds. Differential Scanning Calorimetry (DSC) identifies melting points (175–180°C) with <2% mass loss, confirming crystallinity’s role in stability .

Q. What strategies resolve spectral overlap in NMR analysis of structurally similar benzamide derivatives?

  • Methodological Answer : Use 2D NMR techniques:

  • HSQC : Correlates 1H^1H-13C^{13}C signals to assign overlapping aromatic protons.
  • NOESY : Identifies spatial proximity of methyl and chloro substituents.
  • Deuterated Solvents : DMSO-d6_6 shifts NH protons downfield, isolating their signals .

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2-chloro-N-(3,5-dimethylphenyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.